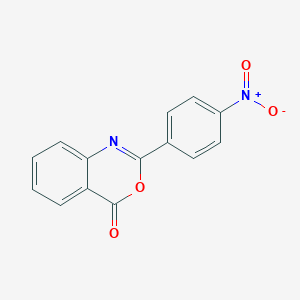

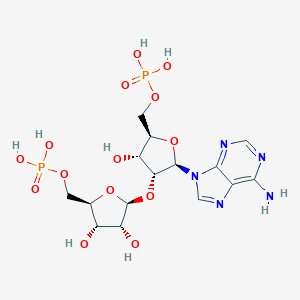

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, related compounds such as 2-(4-nitrophenyl)ethylamine hydrochloride have been synthesized . In one study, a biosynthesis method was established for cinnamylamine, another aromatic compound, using a combinatorial metabolic engineering strategy .Chemical Reactions Analysis

The reduction of 4-nitrophenol, a compound structurally similar to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, has been studied extensively. This reaction is often used as a benchmark to assess the activity of nanostructured materials .Wissenschaftliche Forschungsanwendungen

Anticancer Agent

The compound has been investigated for its cytotoxicity against hepatoma human (Huh7) cells, a liver cancer model . It demonstrated a high cytotoxic effect with CC 50 values of 19.3 μΜ at 24 h, 16.4 μΜ at 48 h, and 16.2 μΜ at 72 h of incubation . This suggests its potential as a potent and selective anticancer agent .

Selective Toxicity

The compound exhibited selective toxicity against liver cancerous Huh7 cells compared to Immortalized Human Hepatocytes (IHHs), a model of non-cancerous hepatocytes . This reinforces its role as a selective anticancer agent .

Mitochondrial Effects

The compound-treated Huh7 cells presented a noteworthy reduction in mitochondrial membrane potential (ΔΨm) after 48 and 72 h, while mitochondrial superoxide levels showed an increase after 24 h of incubation . This indicates its potential effects on mitochondrial function .

RNA Model Phosphodiester Hydrolysis

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNP), a related compound, has been studied for its role in mimicking RNA’s phosphodiester bond hydrolysis. This suggests potential applications in understanding RNA’s chemical behavior.

Dinuclear Zn (II) Complex Studies

HPNP’s interaction with a dinuclear Zn (II) complex was explored. Their research revealed insights into the catalysis and isomerization processes of HPNP, offering a deeper understanding of phosphoester chemistry.

Influence of Metal Ions

Research found that divalent metal ions like Zn2+ and Cu2+ significantly accelerate the intramolecular transesterification reaction of HPNP in acetonitrile. This showcases the role of metal ions in modulating chemical reactions.

Organic Solvent Effects

The impact of various organic solvents on the acid-catalyzed transesterification of HPNP was investigated. This demonstrates the significance of solvent choice in chemical reactions.

Phosphodiesterase Mimicking

Research explored Zn (II) complexes with organic functional groups as catalysts for HPNP cleavage. This contributes to the development of artificial enzymes that mimic phosphodiesterase activity.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are not available, research into related compounds and their applications continues. For instance, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors has been studied .

Wirkmechanismus

Target of Action

Similar compounds such as 4-nitrophenyl phosphate have been found to target low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 in humans .

Mode of Action

Nitrophenol derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .

Pharmacokinetics

Similar compounds such as p-nitrophenyl hydrazones have been studied for their drug-likeness and adme properties .

Result of Action

Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, nanostructured materials have been used to enhance the catalytic reduction of 4-nitrophenol . .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCDVVORESXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337451 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

CAS RN |

16063-05-1 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it to its derivatives?

A: Researchers utilized both Fourier-transform infrared (FT-IR) and Raman spectroscopy to analyze the structure of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it with its chlorinated and methylated derivatives. [] This comprehensive approach allowed for the identification of specific functional groups and vibrational modes within the molecules, providing valuable insights into their structural characteristics. You can explore the detailed spectroscopic analysis in the referenced research paper: [] Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives.

Q2: Were any derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one synthesized and investigated for potential biological activity?

A: Yes, researchers synthesized a series of 2-(p-Nitrophenyl)quinazolin-4(3H)-one derivatives, structurally related to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, and evaluated their biological activities. [] While the specific details of the biological evaluations are not provided in the abstract, this research highlights the interest in exploring the potential of these compounds and their derivatives in a biological context. You can find the study concerning the synthesis and characterization of these derivatives here: [] Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)